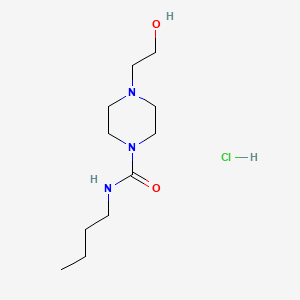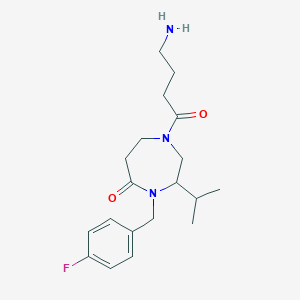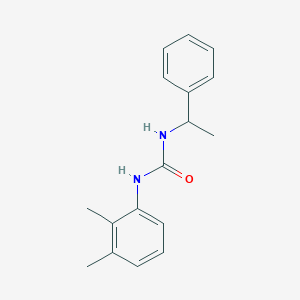![molecular formula C11H16N2O5S2 B5321319 N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)
N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide, also known as NSC 707545 or NMS-873, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the heat shock protein 70 (Hsp70) chaperone, which plays a crucial role in the development and progression of cancer. Inhibition of Hsp70 leads to the degradation of client proteins, which are essential for cancer cell survival. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Huntington's disease and Parkinson's disease.
作用機序
N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide acts as a competitive inhibitor of the Hsp70 ATPase activity. It binds to the nucleotide-binding domain of Hsp70, preventing the hydrolysis of ATP and the release of client proteins. This leads to the accumulation of misfolded and aggregated proteins, which are then degraded by the proteasome or autophagy pathways.
Biochemical and Physiological Effects
Inhibition of Hsp70 by this compound has been shown to induce apoptosis and cell death in cancer cells. It has also been shown to reduce the aggregation of misfolded proteins in neurodegenerative disease models. However, it is important to note that the effects of this compound may vary depending on the cell type and disease model.
実験室実験の利点と制限
One advantage of N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide is its specificity for Hsp70, which reduces the potential for off-target effects. However, it is important to consider the potential limitations of using this compound in lab experiments. For example, it may not be effective in all cancer cell types or disease models, and its effects may be influenced by factors such as drug concentration and exposure time.
将来の方向性
There are several potential future directions for the research and development of N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide. One direction is the optimization of its structure and pharmacokinetic properties to improve its efficacy and reduce potential toxicity. Another direction is the investigation of its effects in combination with other cancer therapies or neuroprotective agents. Additionally, further research is needed to better understand the molecular mechanisms underlying its effects and identify potential biomarkers for predicting its efficacy in different disease models.
Conclusion
In conclusion, this compound is a small molecule inhibitor with potential therapeutic applications in cancer treatment and neurodegenerative diseases. Its specificity for Hsp70 and mechanism of action make it a promising candidate for further research and development. However, more studies are needed to fully understand its effects and potential limitations.
合成法
The synthesis of N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form 4-morpholinylsulfonyl chloride. This intermediate is then reacted with 3-aminophenylmethanesulfonamide in the presence of a base to produce this compound. The final product is obtained through purification and isolation processes.
特性
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c1-19(14,15)12-10-3-2-4-11(9-10)20(16,17)13-5-7-18-8-6-13/h2-4,9,12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJHGCXPCMBWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5321240.png)
![N-(2-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5321246.png)

![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5321261.png)



![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![1-(4-methoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5321301.png)

![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)

![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)